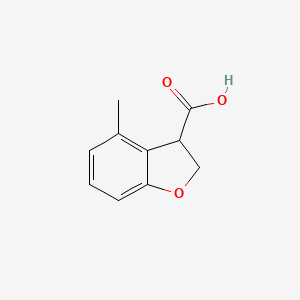

4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Description

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

4-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid |

InChI |

InChI=1S/C10H10O3/c1-6-3-2-4-8-9(6)7(5-13-8)10(11)12/h2-4,7H,5H2,1H3,(H,11,12) |

InChI Key |

BUBVETCAHCSIJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(COC2=CC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Additionally, the compound can be synthesized via the oxidation of furan-2-carboxylic acid with potassium permanganate .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and transition-metal catalysis are employed to enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions include various substituted benzofurans, quinones, and dihydrobenzofurans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

- Chemistry: It serves as a building block for synthesizing complex benzofuran derivatives. The compound undergoes reactions such as oxidation (using potassium permanganate or chromium trioxide), reduction (using sodium borohydride or lithium aluminum hydride), and electrophilic/nucleophilic substitution (using halogens, alkylating agents, and nucleophiles). These reactions yield substituted benzofurans, quinones, and dihydrobenzofurans.

- Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties. Benzofuran derivatives exhibit antimicrobial activity against Gram-positive bacteria and antifungal activity against Candida strains .

- Medicine: Explored as a lead compound for developing new therapeutic agents. Its mechanism of action involves interaction with molecular targets and pathways, binding to enzymes and receptors, and modulating their activity, which leads to various biological effects. Benzofuran derivatives inhibit enzymes involved in cancer cell proliferation and microbial metabolism.

- Industry: It is utilized in producing materials with specific properties, such as polymers and dyes.

Biological Activities

4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid has antimicrobial, anticancer, antioxidative, and antiviral properties. Its structure allows for chemical reactions like esterification and electrophilic aromatic substitution, which can lead to derivatives with enhanced biological activity.

- Antimicrobial Properties: Benzofuran-based compounds have been recognized as antimicrobial agents . Studies show that this compound inhibits the growth of Gram-positive and Gram-negative bacteria.

- Anticancer Properties: It has anticancer effects on human cancer cell lines, where modifications of the base structure enhance cytotoxicity against specific cancer types.

- Antioxidative Properties: It effectively scavenges free radicals, reducing oxidative stress in cellular models, which is important for preventing cellular damage associated with various diseases.

- Antiviral Activity: It shows potential antiviral properties, with preliminary findings suggesting activity against viruses like Hepatitis C.

The biological activities of the compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation and microbial metabolism.

- Receptor Binding: Molecular docking studies suggest it can bind effectively to receptors implicated in disease processes, modulating their activity and leading to therapeutic effects.

Case Studies

- Antimicrobial Efficacy: A study evaluated the antimicrobial properties of various benzofuran derivatives, including this compound, against a range of pathogens. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.

- Anticancer Assessment: Another study focused on the anticancer effects of benzofuran derivatives on human cancer cell lines. The results demonstrated that certain modifications of the base structure enhanced cytotoxicity against specific cancer types.

Mechanism of Action

The mechanism of action of 4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Structural Analogs in the Benzofuran Family

6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic Acid (CAS 1379181-79-9)

- Key Differences: The positional isomerism of the methyl group (6-position vs. 4-position) alters steric and electronic properties.

- Applications : While biological activity is unspecified for the 6-methyl isomer, its CAS registration indicates use as a synthetic intermediate .

5-(Methoxycarbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic Acid (EN300-266646)

- Applications : Listed as a building block in synthetic chemistry, highlighting its role in generating complex molecules .

Complex Benzofuran Derivatives (e.g., CAS 28831-65-4)

- Key Differences : The compound in features multiple hydroxyl and carboxyethyl substituents, increasing hydrophilicity and complexity.

- Applications : Such derivatives are often used in pharmacological research but require stringent safety protocols due to reactive functional groups .

Non-Benzofuran Carboxylic Acids

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structural Contrasts: A phenolic acid with a propenoic acid chain and hydroxyl groups, unlike the dihydrobenzofuran core of the target compound.

- Biological Activity: Demonstrated antioxidant and anti-inflammatory properties, driven by its phenolic structure .

- Applications : Widely used in supplements, cosmetics, and food preservation.

4-Methylhex-3-enoic Acid

- Structural Contrasts : An aliphatic carboxylic acid with a methyl branch, lacking aromaticity.

- Applications : Primarily serves as a chemical intermediate in organic synthesis .

Data Table: Comparative Analysis

Research Findings and Functional Insights

- Antibacterial Activity : Benzofuran-carboxylic acid derivatives synthesized from proline and pipecolinic acid analogs show potent activity against Gram-positive and Gram-negative bacteria . This suggests that the target compound’s dihydrobenzofuran core and carboxylic acid group may contribute to microbial membrane disruption.

- Structural Isomerism : Positional differences (4- vs. 6-methyl) could influence binding affinity to enzymes or receptors. For example, the 4-methyl group may optimize steric compatibility with bacterial targets .

- Polarity and Solubility : The methoxycarbonyl analog () is more polar than the methyl-substituted compound, which may enhance aqueous solubility but reduce lipid membrane permeability.

Biological Activity

4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound of increasing interest in the pharmaceutical and chemical research communities due to its diverse biological activities. Structurally, it features a benzofuran ring with a carboxylic acid group and a methyl substituent, which contribute to its unique properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, antioxidative, and antiviral properties, alongside relevant case studies and research findings.

The molecular formula of this compound is with a molecular weight of approximately 178.18 g/mol. The compound's structure allows for various chemical reactions, including esterification and electrophilic aromatic substitution, which can lead to derivatives with enhanced biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various microorganisms:

- Gram-positive Bacteria: The compound demonstrated effective inhibition against strains such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 100 to 200 µg/mL .

- Antifungal Activity: It also showed antifungal effects against Candida albicans, with MIC values around 100 µg/mL .

| Microorganism | Activity Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 100 |

| Streptococcus pneumoniae | Antibacterial | 200 |

| Candida albicans | Antifungal | 100 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably:

- Cell Proliferation Inhibition: The compound has been shown to inhibit the proliferation of cancer cell lines such as MDA-MB-435 (human melanoma) and SF-295 (human glioblastoma). The half-maximal inhibitory concentration (IC50) values were reported at approximately 0.36 µM for certain derivatives, indicating strong anticancer activity .

This activity is believed to arise from the compound's ability to modulate key signaling pathways involved in cell growth and apoptosis.

Antioxidative Properties

The antioxidative capacity of benzofuran derivatives is well-documented. Preliminary evaluations suggest that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with various diseases .

Antiviral Activity

Emerging studies have indicated potential antiviral properties of this compound. For instance, preliminary findings suggest activity against viruses such as Hepatitis C, although further research is necessary to confirm these effects and elucidate the underlying mechanisms .

The biological activities of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation and microbial metabolism.

- Receptor Binding: Molecular docking studies have indicated that it can bind effectively to receptors implicated in disease processes, which may modulate their activity and lead to therapeutic effects .

Case Studies

Several case studies highlight the biological efficacy of benzofuran derivatives:

- Study on Antimicrobial Efficacy: A study evaluated the antimicrobial properties of various benzofuran derivatives including this compound against a range of pathogens. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria .

- Anticancer Assessment: Another study focused on the anticancer effects of benzofuran derivatives on human cancer cell lines. The results demonstrated that certain modifications of the base structure enhanced cytotoxicity against specific cancer types .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclization reactions. For example, anhydrous hydrofluoric acid (HF) has been used as a condensing agent to achieve high yields (e.g., 95%) in related benzofuran derivatives via acid-mediated cyclization . Reductive lactamization using sodium dithionite is another strategy for structurally similar compounds, where reaction time and temperature critically influence yield . Optimization may include screening acid catalysts (e.g., H₂SO₄ vs. HF) and monitoring reaction progress via TLC or HPLC.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzofuran core and methyl/carboxylic acid substituents. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-resolution LC-MS or GC-MS can resolve purity issues, particularly for derivatives with structural complexity akin to those in bioactive studies .

Q. How can researchers design preliminary bioactivity screens for this compound?

- Methodological Answer : Initial screens should focus on antioxidant, anti-inflammatory, and antimicrobial assays. For example:

- Antioxidant Activity : Use DPPH radical scavenging assays with caffeic acid derivatives as positive controls .

- Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting selectivity compared to non-cancerous cells .

- Dose-Response Curves : Include concentrations from 1–100 μM to identify IC₅₀ values .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data (e.g., varying IC₅₀ values) be systematically addressed?

- Methodological Answer : Contradictions often arise from assay conditions. Key variables to standardize include:

- Cell Line Variability : Use identical cell lines (e.g., E. coli vs. S. aureus in antimicrobial tests) .

- Solvent Effects : Compare DMSO vs. aqueous solubility, as organic solvents may alter compound bioavailability .

- Assay Replicates : Perform triplicate measurements with internal controls (e.g., doxorubicin for cytotoxicity) . Meta-analysis of published protocols can identify optimal conditions .

Q. What strategies enhance the compound’s bioactivity through structural modifications?

- Methodological Answer : Functionalization at the 4-methyl or carboxylic acid positions can modulate activity:

- Esterification : Replace the carboxylic acid with methyl esters to improve membrane permeability .

- Metal Coordination : Explore tin(IV) or other metal complexes to enhance antimicrobial potency, as seen in related benzofuran-tin hybrids .

- Cascade Reactions : Use [3,3]-sigmatropic rearrangements to generate polycyclic derivatives with improved binding affinity .

Q. What advanced techniques resolve challenges in stereochemical synthesis (e.g., diastereomer separation)?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) effectively separates enantiomers. Asymmetric catalysis (e.g., proline-derived catalysts) can enforce stereocontrol during cyclization, as demonstrated in morpholine-carboxylic acid syntheses . X-ray crystallography is critical for confirming absolute configurations .

Q. How can computational methods guide the optimization of synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition-state energies for cyclization steps, identifying favorable pathways (e.g., HF-mediated vs. acid-catalyzed). Molecular docking screens potential derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity) to prioritize synthesis .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on cytotoxicity selectivity?

- Methodological Answer : Contrasting results (e.g., selective vs. non-selective cytotoxicity) may stem from:

- Cell Membrane Permeability : Modify logP values via esterification to enhance uptake in specific cell types .

- Metabolic Stability : Assess compound degradation in cell culture media using LC-MS to rule out false negatives .

- Apoptosis Pathways : Combine transcriptomic profiling (RNA-seq) with caspase-3 activation assays to confirm mechanistic consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.